molecular formula C7H15NO2 B13723616 (R)-(2,2-Dimethyl-[1,3]dioxan-4-YL)-methylamine

(R)-(2,2-Dimethyl-[1,3]dioxan-4-YL)-methylamine

Cat. No.: B13723616
M. Wt: 145.20 g/mol
InChI Key: JVACWTVDJZDLLF-ZCFIWIBFSA-N
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Description

®-(2,2-Dimethyl-[1,3]dioxan-4-YL)-methylamine is a chiral amine compound featuring a dioxane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(2,2-Dimethyl-[1,3]dioxan-4-YL)-methylamine typically involves the reaction of ®-glycidol with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst to form the dioxane ring. This intermediate is then reacted with methylamine under controlled conditions to yield the final product. The reaction conditions often require careful temperature control and the use of inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of ®-(2,2-Dimethyl-[1,3]dioxan-4-YL)-methylamine may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

®-(2,2-Dimethyl-[1,3]dioxan-4-YL)-methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

    Substitution: Various nucleophiles such as halides, thiols, and amines in the presence of catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

®-(2,2-Dimethyl-[1,3]dioxan-4-YL)-methylamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a chiral ligand in asymmetric synthesis and catalysis.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-(2,2-Dimethyl-[1,3]dioxan-4-YL)-methylamine involves its interaction with molecular targets through its amine group and dioxane ring. These interactions can influence various biochemical pathways, depending on the specific application. For instance, in catalysis, the compound may act as a chiral ligand, facilitating enantioselective reactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-(2,2-Dimethyl-[1,3]dioxan-4-YL)-methylamine: The enantiomer of the compound with similar chemical properties but different biological activities.

    (2,2-Dimethyl-[1,3]dioxan-4-YL)-ethylamine: A structurally similar compound with an ethyl group instead of a methyl group.

    (2,2-Dimethyl-[1,3]dioxan-4-YL)-propylamine: Another analog with a propyl group.

Uniqueness

®-(2,2-Dimethyl-[1,3]dioxan-4-YL)-methylamine is unique due to its specific chiral configuration, which can impart distinct stereochemical properties and biological activities compared to its analogs. This uniqueness makes it valuable in applications requiring high enantioselectivity.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

[(4R)-2,2-dimethyl-1,3-dioxan-4-yl]methanamine

InChI

InChI=1S/C7H15NO2/c1-7(2)9-4-3-6(5-8)10-7/h6H,3-5,8H2,1-2H3/t6-/m1/s1

InChI Key

JVACWTVDJZDLLF-ZCFIWIBFSA-N

Isomeric SMILES

CC1(OCC[C@@H](O1)CN)C

Canonical SMILES

CC1(OCCC(O1)CN)C

Origin of Product

United States

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